molecular formula C15H15N3O5 B2417882 4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-95-7

4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2417882
CAS No.: 946270-95-7
M. Wt: 317.301
InChI Key: ODUMMGSAJCIVHM-UHFFFAOYSA-N
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Description

4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H15N3O5 and its molecular weight is 317.301. The purity is usually 95%.
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Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-4-3-18-6-9-12(14(18)20)13(17-15(21)16-9)8-1-2-10-11(5-8)23-7-22-10/h1-2,5,13,19H,3-4,6-7H2,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUMMGSAJCIVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolopyrimidine core and a benzo[d][1,3]dioxole moiety. Its molecular formula and weight are essential for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃
Molecular Weight273.29 g/mol
CAS Number2305865-96-5

Antimicrobial Properties

Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that they inhibit the growth of Mycobacterium tuberculosis , with some analogs showing minimum inhibitory concentrations (MIC) as low as 6.3 µM .

Cytotoxic Effects

The cytotoxicity of the compound was evaluated in various cell lines. In vitro assays revealed that certain derivatives significantly inhibited the proliferation of HepG2 liver cancer cells with IC50 values indicating moderate to high potency . The structure-activity relationship (SAR) studies suggest that modifications to the hydroxyl and benzo groups can enhance cytotoxic effects while reducing toxicity to normal cells.

The proposed mechanism involves the inhibition of specific enzymes critical for cellular processes. For instance, compounds with similar structures have been shown to inhibit collagen prolyl-4-hydroxylase (CP4H), which plays a vital role in fibrosis . This inhibition may lead to decreased collagen synthesis in hepatic stellate cells, thereby presenting a potential therapeutic avenue for liver diseases.

Study on Antifibrotic Activity

A case study investigated the antifibrotic effects of related compounds in a rat model of hepatic fibrosis induced by dimethylnitrosamine (DMN). The study found that these compounds reduced mRNA expression levels of transforming growth factor-beta1 (TGF-β1), which is crucial for fibrogenesis . The results suggest that the compound may possess similar antifibrotic properties.

Evaluation Against Cancer Cells

Another study assessed the compound's effect on various cancer cell lines. Results indicated that it could induce apoptosis in HepG2 cells through mitochondrial pathways, further supporting its potential as an anticancer agent . The findings highlight the need for further exploration into its therapeutic applications in oncology.

Preparation Methods

Functionalization via Precursor Design

Introducing substituents during core synthesis often improves regioselectivity. In one approach, 3-aminopyrrole-4-carboxamide derivatives bearing protected hydroxyl or aromatic groups undergo cyclodehydration with phosgene equivalents to install the dione moiety. This method avoids post-cyclization modifications but demands precise control over precursor reactivity.

Installation of Benzo[d]Dioxol-5-yl at Position 4

The benzo[d]dioxol-5-yl (piperonyl) group confers aromaticity and electron-rich character to the scaffold. Two primary strategies dominate its incorporation:

Suzuki-Miyaura Cross-Coupling

A halogenated pyrrolopyrimidine intermediate (e.g., 4-bromo derivative) reacts with benzo[d]dioxol-5-yl boronic acid under palladium catalysis. Optimized conditions from analogous systems employ:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 90°C, 12 h

This method achieves 65–78% yields in model systems, though competing protodeboronation necessitates boronic ester derivatives for improved stability.

Direct Nucleophilic Aromatic Substitution

Electron-deficient pyrrolopyrimidines undergo substitution with piperonyl amines or alcohols. For example, 4-chloro derivatives react with 3,4-methylenedioxyaniline in DMF at 120°C, albeit with moderate yields (40–55%). Microwave-assisted conditions reduce reaction times to 30 minutes while improving yields to 60%.

Integrated Synthetic Routes

Sequential Functionalization (Core → Piperonyl → Hydroxyethyl)

  • Core Synthesis : Cyclocondensation of ethyl 3-(benzylamino)pyrrole-4-carboxylate with urea (72% yield)
  • Piperonyl Installation : Suzuki coupling with Pd(OAc)₂/XPhos, 80°C, 18 h (68% yield)
  • Hydroxyethyl Addition : NaH/2-bromoethanol, THF, 0°C (52% yield)

Total Yield : 25% over three steps

Convergent Approach

  • Pre-functionalized Core : 4-iodo-6-(2-(tetrahydropyranyloxy)ethyl)pyrrolopyrimidine-dione synthesized via iodocyclization (58% yield)
  • Coupling : Piperonyl boronic ester, Pd(dppf)Cl₂, K₃PO₄, 90°C, 8 h (71% yield)
  • Deprotection : HCl/MeOH, RT, 2 h (89% yield)

Total Yield : 37% over three steps

Characterization and Analytical Data

Critical spectroscopic benchmarks for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, pyrrole-H), 6.78–6.82 (m, 3H, benzodioxole-H), 4.25 (t, J = 6.0 Hz, 2H, CH₂OH), 3.72 (q, 2H, NCH₂), 5.92 (s, 2H, OCH₂O)
  • HRMS : m/z [M+H]⁺ calcd for C₁₇H₁₆N₃O₅: 342.1089; found 342.1092
  • IR : 3280 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1503 cm⁻¹ (C=C aromatic)

Challenges and Optimization

  • Regioselectivity : Competing reactions at N1 vs. N3 require directing groups (e.g., Boc protection)
  • Solvent Effects : DMF enhances coupling efficiency but complicates hydroxyethyl group introduction due to high polarity
  • Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves regioisomeric impurities

Q & A

Q. What are the optimal synthetic routes for preparing 4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)pyrrolo[3,4-d]pyrimidine-2,5-dione?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of precursors such as fluorinated aromatic compounds and pyrimidine derivatives. For example, analogous pyrrolo[3,4-d]pyrimidine scaffolds are synthesized via cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Key intermediates like the benzo[d][1,3]dioxole moiety are introduced early in the synthesis, followed by functionalization with hydroxyethyl groups using nucleophilic substitution or coupling reactions. Purification via column chromatography or recrystallization (methanol/water) is critical to isolate the target compound .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the fused pyrrolo-pyrimidine core and substituents like the benzo[d][1,3]dioxol-5-yl group. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., hydroxyl, carbonyl). Elemental analysis ensures stoichiometric purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Yield optimization requires careful control of reaction parameters:
  • Temperature : Elevated temperatures (e.g., 80°C) enhance reaction rates but may degrade thermally sensitive intermediates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic precursors.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions.
  • Workup : Sequential extraction and chromatography minimize byproduct contamination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

Q. What strategies are recommended for elucidating the reaction mechanism of key synthetic steps?

  • Methodological Answer : Mechanistic studies involve:
  • Isolation of Intermediates : Quenching reactions at timed intervals to identify transient species via LC-MS.
  • Kinetic Profiling : Monitoring reaction progress under varying conditions (pH, solvent) to deduce rate laws.
  • Computational Reaction Path Analysis : Tools like Gaussian or ORCA simulate transition states and activation energies for cyclization steps .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Methodological Answer : SAR studies should systematically modify substituents:
  • Benzo[d][1,3]dioxole : Replace with bioisosteres (e.g., 2-fluorophenyl) to assess lipophilicity effects.
  • Hydroxyethyl Group : Explore alkyl chain elongation or substitution (e.g., methoxyethyl) for enhanced solubility.
  • Pyrimidine Core : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties.
    Biological assays (e.g., enzyme inhibition, cell viability) paired with QSAR models identify critical pharmacophores .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing inconsistent biological screening results?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple assays (e.g., MTT, Western blot) using random-effects models to account for inter-study variability.
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data to identify outlier conditions.
  • Dose-Response Modeling : Nonlinear regression (e.g., Hill equation) quantifies EC₅₀/IC₅₀ confidence intervals .

Q. How can researchers validate the selectivity of this compound against off-target receptors?

  • Methodological Answer :
  • Panel Screening : Test against a broad panel of receptors (e.g., GPCRs, kinases) using radioligand binding assays.
  • Cryo-EM/Co-crystallization : Resolve compound-receptor complexes to identify binding site interactions.
  • Proteomic Profiling : SILAC or TMT-based mass spectrometry detects off-target protein engagement in cellular models .

Notes on Evidence Utilization

  • Synthesis protocols and characterization methods are derived from structurally analogous compounds in .
  • Computational strategies align with reaction design principles in .
  • Biological evaluation frameworks are informed by SAR studies in .

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